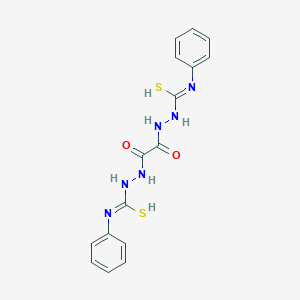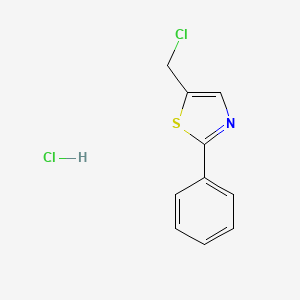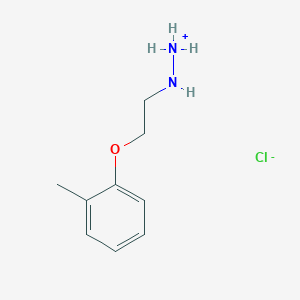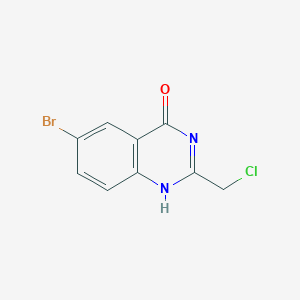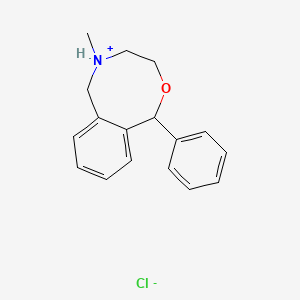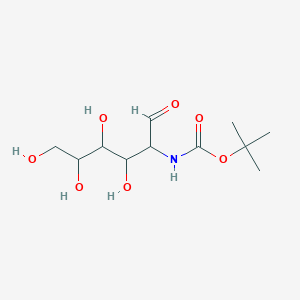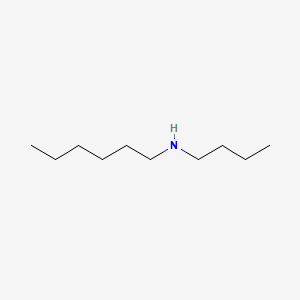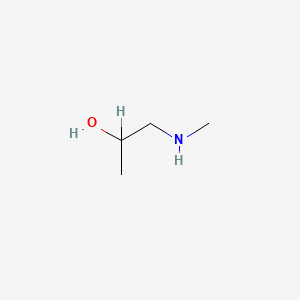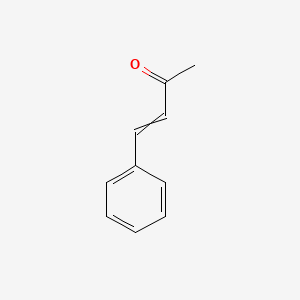
3-(4-Nitrophenyl)prop-2-enoic acid
概要
説明
Synthesis Analysis
The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of a similar compound, “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” has a molecular weight of 221.2093 .Chemical Reactions Analysis
The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was applied as a novel inhibitor for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .科学的研究の応用
Corrosion Inhibition : Arrousse et al. (2020) synthesized a derivative of 3-(4-Nitrophenyl)prop-2-enoic acid and tested it as a novel inhibitor for the corrosion of mild steel in acidic conditions. The study found that this compound exhibits excellent protection performance, achieving a corrosion inhibition efficiency of 94% (Arrousse et al., 2020).
Synthesis and Characterization : Kotteswaran et al. (2016) reported the synthesis of a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, via condensation and purification processes. This study involved structural analysis using various spectroscopic methods (Kotteswaran et al., 2016).
Crystal Engineering and DFT Calculations : Zhang et al. (2013) conducted a comparative study of (Z)-4-oxo-4-ureido-but-2-enoic acid and p-toluenesulfonic acid 3-nitrophenyl ester by crystal engineering and DFT calculation, providing insights into their molecular structures and interactions (Zhang et al., 2013).
X-ray Crystallography and Quantum Chemical Calculations : Venkatesan et al. (2016) characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopy, and quantum chemical calculations. This study offers insights into the compound's intermolecular interactions and lattice energies (Venkatesan et al., 2016).
Applications in Liquid Crystal Displays (LCDs) : Hegde et al. (2013) explored the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of nematic liquid crystals, demonstrating potential applications in LCD technology (Hegde et al., 2013).
Inhibition Against Copper Alloy Corrosion : Nam et al. (2016) studied yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloy in chloride solution, highlighting its potential in mitigating corrosion through protective film formation (Nam et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitro cinnamic acid | |
CAS RN |
619-89-6 | |
| Record name | 4-Nitrocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

